molecular formula C18H17ClFN5O B10956929 (2E)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide

(2E)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B10956929
M. Wt: 373.8 g/mol
InChI Key: UEZQKINGFBHDFX-VOTSOKGWSA-N
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Description

(2E)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes a combination of pyrazole and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide typically involves multiple steps, starting with the preparation of the pyrazole intermediates. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. The final step involves the formation of the enamide linkage under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other functional groups using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. Solvents like dichloromethane (DCM) and dimethyl sulfoxide (DMSO) are frequently used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives and modified enamides, which can be further utilized in different applications.

Scientific Research Applications

(2E)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: A compound with similar reactivity but different functional groups.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound used in organic synthesis with distinct structural features.

Uniqueness

(2E)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide stands out due to its unique combination of pyrazole and benzyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H17ClFN5O

Molecular Weight

373.8 g/mol

IUPAC Name

(E)-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C18H17ClFN5O/c1-12-13(10-21-24(12)2)6-7-18(26)22-17-8-9-25(23-17)11-14-15(19)4-3-5-16(14)20/h3-10H,11H2,1-2H3,(H,22,23,26)/b7-6+

InChI Key

UEZQKINGFBHDFX-VOTSOKGWSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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